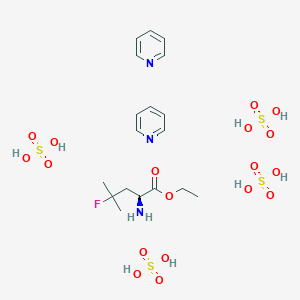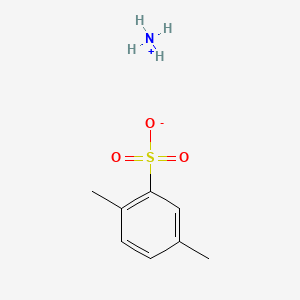
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol is a chiral compound that features an amino group and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with thiophene, a five-membered aromatic ring containing sulfur.
Functionalization: The thiophene ring is functionalized to introduce the amino group and the hydroxyl group. This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and reduction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Functionalization: Using scalable reactions such as catalytic hydrogenation and phase-transfer catalysis.
Chiral Catalysts: Employing chiral catalysts to ensure the production of the desired enantiomer with high enantiomeric excess.
Purification: Utilizing techniques like crystallization and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of (1R)-2-amino-1-(thiophen-3-yl)ethanone.
Reduction: Formation of (1R)-2-amino-1-(thiophen-3-yl)ethane.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-2-amino-1-(thiophen-3-yl)ethan-1-ol: The enantiomer of the compound .
2-amino-1-(thiophen-2-yl)ethan-1-ol: A structural isomer with the amino group attached to a different position on the thiophene ring.
2-amino-1-(furan-3-yl)ethan-1-ol: A similar compound with a furan ring instead of a thiophene ring.
Uniqueness
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both an amino group and a thiophene ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H9NOS |
|---|---|
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
(1R)-2-amino-1-thiophen-3-ylethanol |
InChI |
InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m0/s1 |
Clave InChI |
RKUNYEOWLVWVAX-LURJTMIESA-N |
SMILES isomérico |
C1=CSC=C1[C@H](CN)O |
SMILES canónico |
C1=CSC=C1C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)

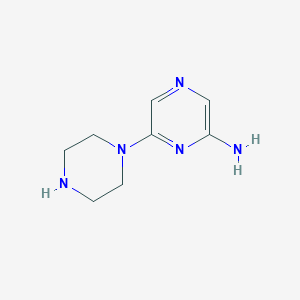
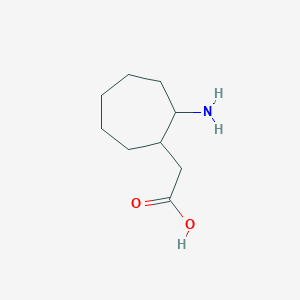
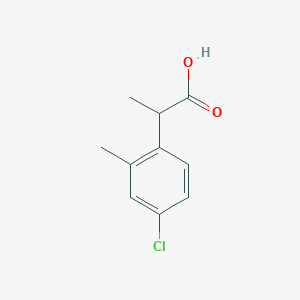
![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)
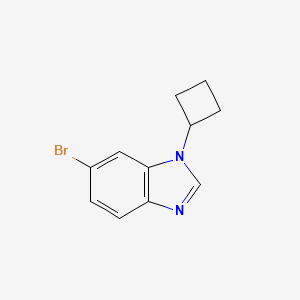

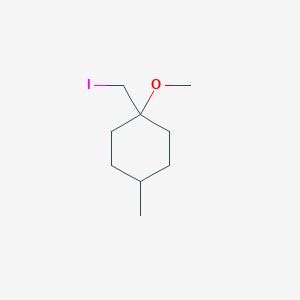
![1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B13061074.png)

